molecular formula C20H13ClF3NO3 B3079336 2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 1067186-56-4

2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B3079336
CAS RN: 1067186-56-4
M. Wt: 407.8 g/mol
InChI Key: RACDNEQBIMTJPQ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . It has been discovered as a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular diseases .


Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds. The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemoselective Suzuki reaction of 3,4-dihalo-2-methylquinolines with o-bromophenylboronic acid in the presence of Pd(PPh3)4 (5 mol%) and Na2CO3 (2 equiv.) in DMF/H2O (10: 1) at 100 °C for 24 h afforded 3-(2-bromophenyl)-4-chloro-2-methylquinoline .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been known to possess antimalarial activities . They form an important class of heterocyclic compounds for new drug development in the field of malaria treatment.

Anticancer Activity

Quinoline nucleus and its derivatives have shown potential in the development of anticancer drugs . They can be designed to target specific cancer cells, reducing the side effects on healthy cells.

Antibacterial Activity

Quinoline and its derivatives have been found to have antibacterial activities . They can be used in the development of new antibiotics, especially in the era of increasing antibiotic resistance.

Antifungal Activity

Quinoline compounds also exhibit antifungal properties . They can be used in the treatment of various fungal infections.

Anti-inflammatory and Analgesic Activities

Quinoline has been found to have anti-inflammatory and analgesic activities . This makes it a potential candidate for the development of drugs for pain management and inflammation-related diseases.

Cardiovascular Activity

Quinoline compounds have shown potential in the treatment of cardiovascular diseases . They can be used in the development of drugs for heart diseases.

Central Nervous System Activity

Quinoline and its derivatives have shown potential in the treatment of central nervous system disorders . They can be used in the development of drugs for neurological diseases.

Hypoglycemic Activity

Quinoline compounds have shown potential in the treatment of diabetes . They can be used in the development of drugs for managing blood sugar levels.

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

properties

IUPAC Name

2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3NO3/c21-11-6-4-10(5-7-11)19(8-9-19)17-16(26)14(18(27)28)12-2-1-3-13(15(12)25-17)20(22,23)24/h1-7,26H,8-9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACDNEQBIMTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=C(C(=C4C=CC=C(C4=N3)C(F)(F)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 2
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 4
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 5
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 6
2-(1-(4-Chlorophenyl)cyclopropyl)-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

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